

Application Note: Capillary Electrophoresis for Rivaroxaban Impurity Profiling

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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

CAS No.: 1151893-81-0

Cat. No.: B580592

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Abstract

This document provides a detailed application note and protocol for the impurity profiling of the anticoagulant drug Rivaroxaban using a stability-indicating Micellar Electrokinetic Capillary Chromatography (MEKC) method. This method is effective in separating Rivaroxaban from its process-related impurities and degradation products, making it a valuable tool for quality control and stability testing in pharmaceutical development and manufacturing. The protocol includes detailed experimental parameters, data presentation in tabular format, and a graphical representation of the workflow.

Introduction

Rivaroxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Rivaroxaban can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] Regulatory bodies like the International Council for Harmonisation (ICH) require the identification and quantification of impurities in pharmaceutical products.

Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency and low sample and reagent consumption, making it an excellent alternative to traditional chromatographic methods for impurity profiling.^[3] This application note focuses on a Micellar Electrokinetic Capillary Chromatography (MEKC) method, which is particularly suited for the separation of both charged and neutral analytes.

Experimental Protocols

Instrumentation and Materials

- Instrument: Capillary Electrophoresis system equipped with a photodiode array (PDA) detector.
- Capillary: Fused-silica capillary, uncoated, with an inner diameter of 50 μm .
- Reagents:
 - 2-morpholinoethanesulfonic acid (MES)
 - Sodium dodecyl sulfate (SDS)
 - Rivaroxaban reference standard
 - Known Rivaroxaban impurity reference standards
 - Deionized water
 - Solvents for sample preparation (e.g., Acetonitrile, Methanol)

Preparation of Solutions

- Background Electrolyte (BGE): Prepare a solution consisting of 75 mM MES buffer and 25 mM sodium dodecyl sulphate (SDS). Adjust the pH of the solution to 2.0.^{[1][4]} Filter and degas the BGE before use.
- Standard Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent to a final concentration of 100 $\mu\text{g/mL}$.

- Impurity Standard Solution: Prepare a stock solution containing a mixture of known Rivaroxaban impurities at appropriate concentrations.
- Sample Solution: Prepare the drug substance or product sample to be analyzed at a concentration of 1 mg/mL in the diluent.

Capillary Electrophoresis Method Parameters

The following table summarizes the optimized parameters for the MEKC method.

Parameter	Condition
Capillary	Fused-silica, 50 µm i.d.
Background Electrolyte	75 mM MES, 25 mM SDS, pH 2.0[1][4]
Voltage	25 kV
Temperature	25 °C
Injection	Hydrodynamic injection at 50 mbar for 60 seconds[1][4]
Detection	PDA detector at 202 nm[1][4]

Method Validation

The MEKC method has been validated for its intended purpose, demonstrating specificity, linearity, accuracy, and precision.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the MEKC method for Rivaroxaban.

Table 1: Method Validation Data for Rivaroxaban

Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	0.5 - 50[1][4]
Correlation Coefficient (r^2)	0.9991[1][4]
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.16[1][4]
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	0.54[1][4]
Accuracy (% Recovery)	100.67[4]

Table 2: Known Impurities of Rivaroxaban

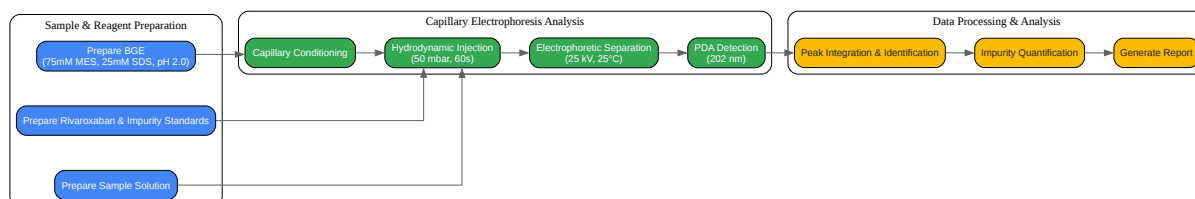
The following table lists some of the known process-related and degradation impurities of Rivaroxaban. While the described MEKC method is capable of separating these from the main peak, specific quantitative data such as migration times and resolution for each individual impurity using this CE method are not readily available in the public literature. Further method development and validation would be required to establish these parameters for each specific impurity.

Impurity Name/Identifier	Type
Rivaroxaban Related Compound A	Process-Related
Rivaroxaban Related Compound B	Process-Related
Rivaroxaban Related Compound C	Process-Related
Rivaroxaban Related Compound D	Process-Related
Rivaroxaban Related Compound G	Process-Related
Rivaroxaban Related Compound H	Process-Related
Rivaroxaban Related Compound J	Process-Related
Degradation Product 1	Degradation
Degradation Product 2	Degradation
Degradation Product 3	Degradation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Rivaroxaban impurities using capillary electrophoresis.

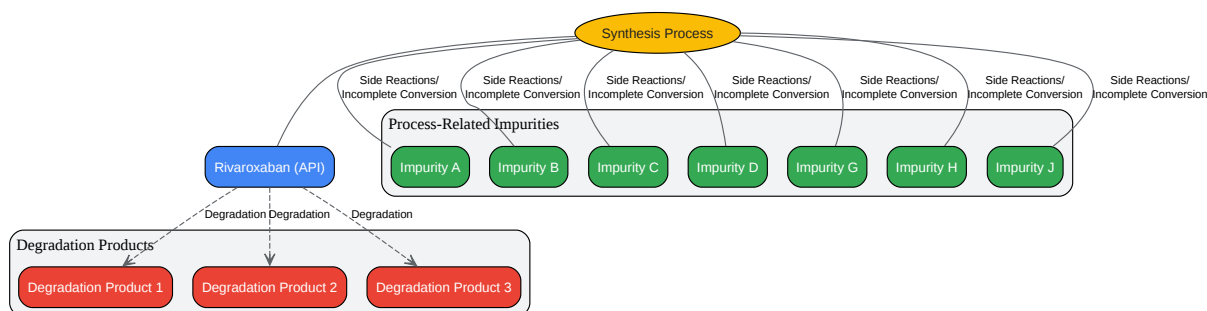


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Caption: Experimental workflow for Rivaroxaban impurity profiling by CE.

Rivaroxaban Impurity Relationship

The following diagram illustrates the logical relationship between Rivaroxaban and its impurities, categorized by their origin.



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Caption: Relationship of Rivaroxaban to its process and degradation impurities.

Conclusion

The described Micellar Electrokinetic Capillary Chromatography method provides a robust and reliable approach for the impurity profiling of Rivaroxaban. The method is stability-indicating and can be effectively implemented in a quality control setting to ensure the purity and safety of Rivaroxaban drug substance and product. Further work is recommended to determine the specific migration times and response factors for all known impurities to enable their precise quantification.

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References

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